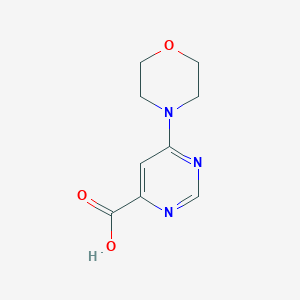

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-morpholin-4-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOMMYGNTCJCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis leverages a classical nucleophilic aromatic substitution approach, starting from readily available precursors. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Their prevalence in biologically active molecules stems from their ability to mimic the structures of nucleobases found in DNA and RNA, allowing them to interact with a wide array of biological targets.[2][3] The incorporation of a morpholine moiety can further enhance the pharmacological profile of a molecule by improving its physicochemical properties, such as solubility and metabolic stability.[4] 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology and inflammation.[5][6]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, points towards a convergent synthesis strategy. The key disconnection lies at the C-N bond between the pyrimidine ring and the morpholine nitrogen. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the final key step, where morpholine displaces a suitable leaving group on the pyrimidine ring.

A halogen, typically chlorine, at the 6-position of the pyrimidine ring serves as an excellent leaving group for such transformations. Therefore, the immediate precursor would be 6-chloropyrimidine-4-carboxylic acid. This intermediate, in turn, can be synthesized from a more readily available starting material, 6-hydroxypyrimidine-4-carboxylic acid.[7][8][9][10]

The proposed forward synthesis is therefore a two-step process:

-

Chlorination: Conversion of 6-hydroxypyrimidine-4-carboxylic acid to 6-chloropyrimidine-4-carboxylic acid.

-

Nucleophilic Aromatic Substitution: Reaction of 6-chloropyrimidine-4-carboxylic acid with morpholine to yield the final product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-4-pyrimidinecarboxylic Acid CAS 6299-87-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Synthonix, Inc > 6299-87-2 | 6-Hydroxypyrimidine-4-carboxylic acid [synthonix.com]

- 9. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

The Morpholino-Pyrimidine Carboxylate Scaffold: A Strategic Guide to SAR and Synthetic Utility

Executive Summary: The Privileged Fragment

In modern medicinal chemistry, 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid represents a "privileged fragment"—a structural motif capable of providing high-affinity ligands for diverse biological targets, most notably lipid kinases (PI3K) and serine/threonine kinases (mTOR).

While the carboxylic acid itself is rarely the terminal drug due to limited membrane permeability and rapid renal clearance, it serves as a critical divergence point. It functions as the stable anchor for library generation, allowing chemists to modulate solubility (via the morpholine wing) while elaborating the "warhead" or hinge-binding motif via the carboxylic acid vector.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, detailing its synthetic access, physicochemical properties, and its role in developing potent kinase inhibitors and anti-inflammatory agents.

Physicochemical Profile & Molecular Logic

Before engaging in synthesis, one must understand the behavior of the core scaffold. The molecule exists in a delicate acid-base balance that dictates its solubility and reactivity.

| Property | Value / Characteristic | Implication for Drug Design |

| Molecular Weight | ~209.20 g/mol | Ideal fragment size (Rule of 3 compliant). |

| pKa (Acid) | ~3.5 (Carboxylic acid) | Ionized at physiological pH; requires masking (amide/ester) for cell permeability. |

| pKa (Base) | ~8.3 (Morpholine N) | Protonated in acidic media; provides solubility in aqueous formulations. |

| LogP | ~0.5 - 0.9 | Highly polar; excellent starting point for lipophilic elaboration. |

| Topological PSA | ~80 Ų | Borderline for BBB penetration unless the acid is capped. |

Structural Causality

-

The Morpholine Ring (C6): This is not merely a solubilizing group.[1] In PI3K inhibitors, the morpholine oxygen often functions as a hydrogen bond acceptor, interacting with the solvent front or specific residues (e.g., the hinge region backbone).

-

The Pyrimidine Core: Acts as a flat, aromatic spacer that positions the substituents in a defined vector, typically 120° apart, ideal for fitting into ATP-binding pockets.

-

The Carboxyl Group (C4): The synthetic handle.[2] It is electron-withdrawing, deactivating the ring slightly, but facilitating nucleophilic attack at the adjacent carbons during precursor synthesis.

Synthetic Access & Regiocontrol

Reliable access to the scaffold is a prerequisite for SAR exploration. The most robust route utilizes SNAr displacement on a halopyrimidine ester.

Pathway Logic

We avoid starting from the di-acid or di-amine to prevent polymerization. The optimal entry point is Methyl 6-chloropyrimidine-4-carboxylate .

Figure 1: Robust synthetic route to the target acid. Regioselectivity is controlled by the starting material structure.

Detailed Protocol: Synthesis of the Core Acid

Step 1: SNAr Displacement

-

Charge: Dissolve methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in dry THF or DCM.

-

Activation: Cool to 0°C. Add DIPEA (1.2 eq) to scavenge HCl.

-

Addition: Add Morpholine (1.1 eq) dropwise. The electron-deficient pyrimidine (activated by the ester) facilitates rapid displacement at C6.

-

Monitor: Warm to RT. Reaction is typically complete in 2 hours (TLC/LCMS).

-

Workup: Wash with water/brine. Dry organic layer.[3] The ester intermediate is usually pure enough for the next step.

Step 2: Hydrolysis

-

Solvent System: Dissolve the ester in THF:MeOH:H2O (3:1:1).

-

Base: Add LiOH.H2O (2.0 eq). Stir at RT for 4 hours.

-

Isolation (Critical): Acidify carefully with 1M HCl to pH ~3-4. The zwitterionic product often precipitates. If not, extract with EtOAc/iPrOH (3:1) to pull the polar acid from the aqueous phase.

Structure-Activity Relationship (SAR)[4][5]

The SAR of this scaffold is best understood through three distinct vectors.

Figure 2: The three primary vectors for SAR exploration on the morpholino-pyrimidine scaffold.

Vector C4: The "Warhead" (Carboxylic Acid Modifications)

The acid is the primary handle for biological activity.

-

Amide Coupling: Converting the acid to an amide is the most common strategy. For mTOR/PI3K inhibitors, this amide often links to an aryl group or a heterocycle that engages the ATP-binding pocket's "hinge region."

-

Insight: Bulky amides (e.g., bridged piperazines) can improve metabolic stability by blocking amidases.

-

-

Bioisosteres: Replacing -COOH with tetrazole or oxadiazole can maintain the polarity while improving membrane permeability and metabolic stability.

-

Cyclization: The acid can be condensed with adjacent amines to form fused systems (e.g., pyrimidopyrimidines), which are extremely common in potent kinase inhibitors (e.g., GDC-0941 analogs).

Vector C6: The "Solubility Wing" (Morpholine Variations)

-

Oxygen vs. Sulfur: Replacing morpholine with thiomorpholine increases lipophilicity (LogP) but introduces an oxidation liability (sulfoxide formation).

-

Bridged Morpholines: Introduction of bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) restricts conformational freedom, potentially reducing the entropic penalty of binding.

-

Methylation: Adding a methyl group to the morpholine ring introduces chirality.

-

Causality: This creates a "molecular twist" that can improve selectivity between kinase isoforms (e.g., PI3K

vs PI3K

-

Vector C2: Selectivity Tuning

-

Unsubstituted (H): Maintains a low profile, reducing steric clashes.

-

Amino (-NH2): A common modification in kinase inhibitors. It acts as a hydrogen bond donor to the hinge region (e.g., interacting with the backbone carbonyl of Valine residues in many kinases).

Case Study: Application in PI3K/mTOR Inhibition

This scaffold is a direct progenitor of the sulfonyl-morpholino-pyrimidine class of inhibitors.

Mechanism of Action:

-

Binding: The pyrimidine ring occupies the adenine binding pocket of the kinase.

-

Anchoring: The morpholine ring points towards the solvent, improving solubility and forming water-mediated H-bonds.

-

Specificity: The C4-substituent (derived from our carboxylic acid) extends into the affinity pocket, determining selectivity against other kinases.

Data Snapshot (Representative SAR Trends): Note: Data generalized from class-wide studies (e.g., Verheijen et al., J. Med. Chem).[1][3][4][5][6][7][8][9][10]

| Derivative Type (at C4) | Target Affinity (mTOR IC50) | Cellular Potency | Notes |

| Free Acid | > 10 µM | Inactive | Poor permeability; electrostatic repulsion. |

| Methyl Ester | ~ 5 µM | Weak | Rapid hydrolysis; non-specific binding. |

| Aryl-Urea Amide | < 10 nM | High | Urea motif forms critical H-bonds (Hinge binder). |

| Fused Pyrazolo | < 1 nM | Very High | Rigidification locks the bioactive conformation. |

Validated Experimental Protocol: Amide Coupling (Library Generation)

To utilize this scaffold for drug discovery, one must efficiently convert the acid to diverse amides.

Reagents:

-

Scaffold: 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid[11]

-

Coupling Agent: HATU (Preferred for pyrimidines to prevent racemization/side reactions)

-

Base: DIPEA

-

Solvent: DMF (anhydrous)

Workflow:

-

Activation: Dissolve the Acid (1.0 eq) in DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 mins to form the activated ester.

-

Why HATU? Pyrimidine carboxylic acids can be slow to react due to electron deficiency; HATU provides rapid activation.

-

-

Coupling: Add the diverse Amine (1.1 eq).

-

Reaction: Stir at RT for 2-16 hours.

-

Validation: Monitor by LCMS. Look for the [M+H] peak.

-

Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

References

-

Verheijen, J. C., et al. (2009).[6] "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry.

-

Rewcastle, G. W., et al. (2011). "Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives." Journal of Medicinal Chemistry.

-

He, H., et al. (2023). "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents." RSC Advances.

-

ChemicalBook. (n.d.). "6-(morpholin-4-yl)pyrimidine-4-carboxylic acid Chemical Properties."

-

Jain, A., & Sahu, S. K. (2024).[1] "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences.

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buy [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid | 933759-51-4 [chemicalbook.com]

Unmasking the Cellular Allies and Adversaries of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid: A Technical Guide to Target Identification

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: From a Promising Molecule to a Targeted Therapeutic

The journey of a small molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, the most fundamental of which is understanding its mechanism of action. 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid stands as a molecule of significant interest, belonging to a class of pyrimidine derivatives known for their diverse biological activities, including anti-tumor and anti-inflammatory properties.[1][2][3][4][5] The presence of the morpholine moiety is a common feature in many approved drugs, often conferring favorable pharmacokinetic properties.[6] Specifically, derivatives containing the morpholino-pyrimidine scaffold have been investigated as potent inhibitors of key signaling proteins like PI3K and mTOR, suggesting a potential role in cancer therapy.[7][8]

However, to truly unlock the therapeutic potential of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid and to anticipate potential liabilities, a comprehensive identification of its direct molecular targets is paramount. This guide provides a multi-faceted, in-depth technical framework for elucidating the protein targets of this, and other, small molecules. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of computational, affinity-based, and biophysical methods to build a robust and validated target profile.

Chapter 1: The Initial Inquest - Computational Target Prediction

Before embarking on resource-intensive wet-lab experiments, a logical first step is to leverage the power of computational chemistry and machine learning to generate a preliminary, testable hypothesis of potential targets.[9] These in silico methods analyze the structural and physicochemical properties of the small molecule to predict its likely protein binding partners.

Rationale and Strategic Value

Computational approaches offer a rapid and cost-effective means to survey the vast landscape of the human proteome.[10] By comparing 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid to libraries of compounds with known biological activities, we can identify potential targets and pathways for further investigation.[9][10] This initial screen helps to prioritize experimental efforts and can provide valuable insights into potential off-target effects.[11]

Recommended Computational Workflow

A robust computational workflow should integrate multiple predictive models to enhance the reliability of the predictions.

Step-by-Step Protocol:

-

Ligand-Based Virtual Screening:

-

Utilize platforms like SwissTargetPrediction, which employs a combination of 2D and 3D similarity measures to compare the query molecule against a database of known active compounds.[12]

-

Perform pharmacophore screening to identify common structural features associated with binding to specific protein families.[10]

-

Employ machine learning models, such as KinasePred, which are specifically trained to predict kinase inhibitory activity based on small molecule structure.[13][14]

-

-

Target-Based Virtual Screening (Molecular Docking):

-

If structural information is available for predicted targets (e.g., from the Protein Data Bank), perform molecular docking simulations to model the binding of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid to the putative active site.

-

This provides a structural hypothesis for the interaction and can help to rank potential targets based on predicted binding affinity.

-

-

Data Integration and Prioritization:

-

Consolidate the outputs from the different computational approaches.

-

Prioritize targets that are predicted by multiple methods and are biologically plausible given the known activities of similar pyrimidine derivatives.

-

Given that morpholino-pyrimidine scaffolds are known to target kinases, pay special attention to predictions within this protein family.[7][8]

-

Chapter 2: The Direct Approach - Affinity-Based Target Identification

Affinity-based methods are a cornerstone of target identification, relying on the specific, physical interaction between the small molecule and its protein target(s).[15] These techniques involve using a modified version of the compound of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[16][17]

The Principle of Affinity Capture

The core principle involves immobilizing the small molecule onto a solid support (e.g., agarose beads) or tagging it with a high-affinity handle (e.g., biotin).[16] This "bait" is then incubated with a proteome source. Proteins that bind to the bait are selectively captured and subsequently identified by mass spectrometry.

Experimental Workflow: Affinity Chromatography

Caption: Affinity Chromatography Workflow for Target ID.

Step-by-Step Protocol:

-

Probe Synthesis:

-

Synthesize an analog of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid with a linker attached to a position that is non-essential for its biological activity. This often requires preliminary structure-activity relationship (SAR) studies.[18]

-

Covalently attach the linker to a solid support, such as agarose beads, to create the affinity matrix.[16]

-

-

Cell Lysate Preparation:

-

Culture and harvest cells of a relevant type (e.g., a cancer cell line if anti-tumor activity is being investigated).

-

Lyse the cells under non-denaturing conditions to preserve protein structure and function.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the cell lysate with the affinity matrix for a defined period to allow for binding of target proteins.

-

To control for non-specific binding, a parallel experiment should be run with beads that have not been functionalized with the compound.

-

Wash the beads extensively with a suitable buffer to remove proteins that are not specifically bound to the immobilized compound.

-

-

Elution and Protein Identification:

-

Elute the specifically bound proteins from the affinity matrix. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

-

A Note on Self-Validation

To ensure the trustworthiness of the identified targets, it is crucial to include a competitive elution step. In this control experiment, the lysate is co-incubated with the affinity matrix and an excess of free, unmodified 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid. True binding partners should be competed off the beads by the free compound, leading to a significant reduction in their signal in the final mass spectrometry analysis.

Chapter 3: Probing the Proteome in its Native State - Biophysical and Chemoproteomic Approaches

While affinity-based methods are powerful, they require chemical modification of the compound, which can sometimes alter its binding properties.[19] A complementary and increasingly popular strategy is to use label-free methods that assess target engagement in a more native cellular context.[20]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that measures the thermal stabilization of a protein upon ligand binding.[21] The principle is that a protein bound to a small molecule will be more resistant to heat-induced denaturation and aggregation.[21][22]

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Step-by-Step Protocol:

-

Compound Treatment:

-

Treat intact cells or cell lysates with 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid or a vehicle control.[23]

-

-

Heat Challenge:

-

Aliquot the treated samples and heat them to a range of temperatures for a short period (e.g., 3 minutes).[23]

-

-

Sample Processing:

-

Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[22]

-

-

Quantification:

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[25]

-

Alternatively, an Isothermal Dose-Response Fingerprint (ITDRF) can be generated by heating all samples at a single, optimized temperature while varying the compound concentration.[24]

-

| Parameter | Vehicle Control | + 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid |

| Apparent Tm (°C) | 52.1 | 56.8 |

| ΔTm (°C) | - | +4.7 |

| Hypothetical CETSA data showing target stabilization. |

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that relies on ligand-induced protein stabilization.[19] However, instead of heat, DARTS uses proteases to challenge the stability of the proteome.[26][27] A protein bound to a small molecule will be more resistant to proteolytic degradation.[19][20][28]

Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.

Step-by-Step Protocol:

-

Compound Incubation:

-

Incubate cell lysate with 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid or a vehicle control.[26]

-

-

Protease Digestion:

-

Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a time sufficient to achieve partial digestion in the control sample.[27]

-

-

Analysis:

-

Stop the digestion and analyze the samples by SDS-PAGE.

-

Protein bands that are present or more intense in the compound-treated sample compared to the control represent potential targets that were protected from proteolysis.

-

These bands can be excised and the proteins identified by mass spectrometry.[20]

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes in complex proteomes.[29][30][31] This method is particularly well-suited for identifying targets within specific enzyme families, such as kinases.

The ABPP Principle:

ABPP probes typically consist of three parts: a reactive group ("warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[29][31] In a competitive ABPP experiment, a proteome is pre-incubated with the compound of interest before the addition of the probe. If the compound binds to the active site of a target enzyme, it will block the binding of the ABPP probe, leading to a decrease in signal for that specific enzyme.

Step-by-Step Competitive ABPP Protocol:

-

Compound Incubation:

-

Incubate a cell lysate or live cells with varying concentrations of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid.

-

-

Probe Labeling:

-

Add a broad-spectrum ABPP probe relevant to the suspected target class (e.g., a kinase-directed probe).

-

-

Enrichment and Analysis:

-

If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads.

-

Digest the enriched proteins and analyze the resulting peptides by quantitative mass spectrometry.

-

-

Target Identification:

-

Proteins that show a dose-dependent decrease in probe labeling in the presence of the compound are identified as its targets.

-

Chapter 4: Case Study - Investigating Kinase Inhibition

Given that pyrimidine derivatives frequently target kinases, a focused investigation into this protein family is a logical step.[4] A kinome profiling service can provide a rapid and comprehensive assessment of the compound's kinase selectivity.[32][33][34][35]

Kinome Profiling Workflow:

-

Compound Submission: Submit 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid to a commercial vendor offering kinome profiling services.

-

High-Throughput Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (often >300).[35]

-

Data Analysis: The percent inhibition for each kinase is determined.

-

Follow-up: For any "hits" identified in the primary screen, a dose-response experiment is performed to determine the IC50 value, a measure of the compound's potency.

| Kinase Target | % Inhibition @ 1µM | IC50 (nM) |

| PI3Kα | 98% | 15 |

| mTOR | 95% | 25 |

| DNA-PK | 89% | 78 |

| CDK2 | 12% | >10,000 |

| SRC | 8% | >10,000 |

| Hypothetical kinome profiling data for 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid. |

This data would strongly suggest that the compound is a potent and selective inhibitor of the PI3K/mTOR pathway.

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

Conclusion: A Unified Strategy for Target Deconvolution

The identification of a small molecule's direct targets is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. No single method is foolproof; therefore, a successful target identification campaign relies on the strategic application of multiple, orthogonal approaches. By integrating computational predictions with robust experimental techniques like affinity chromatography, CETSA, DARTS, and competitive ABPP, researchers can build a high-confidence profile of a compound's molecular targets. This comprehensive understanding is the bedrock upon which a successful drug development program is built, transforming a promising molecule like 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid into a precisely targeted therapeutic agent.

References

- Activity-based proteomics - Wikipedia.

- Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics.

-

Activity-based protein profiling: A graphical review - PMC. Available at: [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. Available at: [Link]

-

Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. Available at: [Link]

-

The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. Available at: [Link]

-

Target Identification and Validation (Small Molecules) - University College London. Available at: [Link]

-

Kinome Profiling Service | MtoZ Biolabs. Available at: [Link]

-

Activity based Protein Profiling (Abpp) - Creative Biolabs. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. Available at: [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

-

Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Available at: [Link]

-

Drug affinity responsive target stability (DARTS) for small-molecule target identification. Available at: [Link]

-

Activity-based protein profiling for drug discovery - Universiteit Leiden. Available at: [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. Available at: [Link]

-

Emerging Affinity-Based Techniques in Proteomics - PMC - NIH. Available at: [Link]

-

(PDF) Affinity-Based Methods in Drug-Target Discovery - ResearchGate. Available at: [Link]

-

What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. Available at: [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]

-

SwissTargetPrediction · bio.tools. Available at: [Link]

-

Kinome Profiling - Oncolines B.V. Available at: [Link]

-

How are target proteins identified for drug discovery? - Patsnap Synapse. Available at: [Link]

-

Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease - PMC. Available at: [Link]

-

Drug Affinity Responsive Target Stability (Darts) - Creative Biolabs. Available at: [Link]

-

What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available at: [Link]

-

Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology - ACS Publications. Available at: [Link]

-

NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. Available at: [Link]

-

Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - MDPI. Available at: [Link]

-

Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. Available at: [Link]

-

Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]

- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 12. bio.tools [bio.tools]

- 13. mdpi.com [mdpi.com]

- 14. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 20. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]

- 21. pelagobio.com [pelagobio.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. eubopen.org [eubopen.org]

- 26. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 27. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 28. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]

- 29. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 30. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 32. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 33. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 34. pharmaron.com [pharmaron.com]

- 35. Kinome Profiling - Oncolines B.V. [oncolines.com]

Methodological & Application

Cell-based assay using 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Application Note: Functional Profiling of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid in Oncology Drug Discovery

Abstract

This application note details the protocol for the cellular evaluation of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (CAS: 933759-51-4), a privileged scaffold in the design of PI3K/mTOR kinase inhibitors. While often utilized as a synthetic intermediate, the functional assessment of this core fragment is critical for establishing baseline pharmacophore activity in Fragment-Based Drug Discovery (FBDD). This guide provides a validated workflow for assessing cellular permeability, cytotoxicity, and specific pathway modulation (PI3K/Akt signaling) in human carcinoma cell lines.

Introduction & Mechanistic Rationale

The morpholine-pyrimidine moiety is a "privileged structure" in medicinal chemistry, serving as the hinge-binding core for numerous ATP-competitive kinase inhibitors, including FDA-approved drugs targeting the PI3K/Akt/mTOR pathway .

-

The Pharmacophore: The morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K

). -

The Reagent: 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid represents the minimal binding fragment. Its C-4 carboxylic acid moiety typically points towards the solvent front or the affinity pocket, making it an ideal vector for derivatization (e.g., amide coupling) to improve potency and selectivity.

-

Experimental Goal: To determine the cellular activity of the free acid fragment versus its optimized derivatives, thereby validating the scaffold's suitability for lead optimization.

Signaling Pathway Context

The assay focuses on the inhibition of the PI3K/Akt/mTOR cascade. Effective binding of the morpholine-pyrimidine core prevents ATP phosphorylation of PIP2 to PIP3, subsequently blocking the activation of Akt (Protein Kinase B) and downstream effectors like S6 Kinase.

Figure 1: Mechanism of Action. The compound acts as an ATP-competitive inhibitor at the PI3K/mTOR catalytic site, dampening downstream survival signaling.

Experimental Materials

| Component | Specification | Storage |

| Test Compound | 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (>95% Purity) | -20°C (Desiccated) |

| Solvent | DMSO (Dimethyl sulfoxide), Cell Culture Grade | RT |

| Cell Lines | MCF-7 (Breast Adenocarcinoma), SW480 (Colorectal), or PC-3 (Prostate) | Liquid N2 |

| Media | DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep | 4°C |

| Detection Reagents | MTT Reagent (5 mg/mL in PBS) OR CellTiter-Glo® | -20°C |

| Antibodies | Anti-pAkt (Ser473), Anti-Total Akt, Anti-GAPDH | -20°C |

Protocol A: Dose-Response Viability Assay (Phenotypic Screen)

Objective: Determine the IC50 of the scaffold. Note that as a fragment/acid, the potency (IC50) is expected to be in the micromolar range (

Step-by-Step Methodology:

-

Compound Preparation:

-

Dissolve 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid in 100% DMSO to create a 50 mM stock solution . Sonicate if necessary to ensure complete solubilization.

-

Note: The carboxylic acid group may reduce cell permeability compared to ester/amide derivatives. Ensure final DMSO concentration in culture does not exceed 0.5%.

-

-

Cell Seeding:

-

Harvest MCF-7 or SW480 cells during the logarithmic growth phase.

-

Seed 5,000 cells/well in a 96-well plate in 100

L of complete media. -

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Treatment:

-

Prepare serial dilutions of the compound in culture media. Recommended range: 100

M, 50 -

Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., 1

M GDC-0941 or 5-Fluorouracil). -

Aspirate old media and add 100

L of treatment media. Incubate for 48 to 72 hours .

-

-

Readout (MTT Assay):

-

Add 20

L of MTT reagent (5 mg/mL) to each well. -

Incubate for 3–4 hours until purple formazan crystals form.

-

Carefully remove supernatant.

-

Solubilize crystals with 150

L DMSO. Shake for 10 mins. -

Measure absorbance at 570 nm (reference 630 nm).

-

-

Data Analysis:

-

Normalize absorbance to Vehicle Control (set as 100% viability).

-

Plot % Viability vs. Log[Concentration].

-

Calculate IC50 using non-linear regression (4-parameter logistic fit).

-

Protocol B: Target Engagement (Western Blot)

Objective: Confirm that the observed cytotoxicity is due to PI3K/Akt pathway inhibition and not off-target toxicity.

Step-by-Step Methodology:

-

Seeding: Seed 3 x 10^5 cells/well in a 6-well plate. Incubate overnight.

-

Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 4 hours prior to treatment to lower basal Akt phosphorylation, sharpening the signal upon stimulation.

-

Treatment:

-

Treat cells with the compound at IC50 and 2x IC50 concentrations for 2 to 6 hours .

-

Stimulation: If starved, stimulate with 100 ng/mL Insulin or 10% FBS for the final 15 minutes of treatment to robustly activate PI3K.

-

-

Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Sodium Orthovanadate, NaF) and Protease Inhibitors.

-

-

Immunoblotting:

-

Resolve 20-30

g protein on 10% SDS-PAGE. -

Transfer to PVDF membrane.

-

Primary Probes:

-

p-Akt (Ser473): Marker of PI3K/mTORC2 activity.

-

p-S6K (Thr389): Marker of mTORC1 activity.

-

Total Akt / GAPDH: Loading controls.

-

-

-

Interpretation:

-

A successful "hit" for this scaffold will show a dose-dependent decrease in p-Akt and p-S6K signals relative to Total Akt, confirming the morpholine-pyrimidine core is engaging the ATP pocket.

-

Expected Results & Troubleshooting

| Parameter | Expected Outcome | Troubleshooting |

| Solubility | Soluble in DMSO; may precipitate in aqueous media >200 | Pre-warm media; ensure DMSO stock is fresh. |

| Potency (IC50) | 10 - 100 | If IC50 > 100 |

| Western Blot | Reduction in p-Akt at high concentrations. | If no p-Akt reduction is seen despite toxicity, the mechanism may be off-target (e.g., pH effect of acid). |

Comparative Potency Table (Representative Data): Data derived from structural analogs in MCF-7 cells [1, 2].

| Compound Variant | R-Group (Position 4) | IC50 (MCF-7) | Mechanism |

| Test Compound | -COOH (Free Acid) | > 50 | Low permeability / Fragment baseline |

| Derivative A | -COOMe (Methyl Ester) | ~ 15 | Improved lipophilicity |

| Derivative B | -CONH-Aryl (Amide) | < 5 | Optimized H-bond interactions |

References

-

Verheijen, J. C., et al. (2009).[1] "Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR)." Journal of Medicinal Chemistry, 52(24), 8010-8024.[1] Link

-

Ataollahi, E., et al. (2025).[2] "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine." Frontiers in Chemistry. Link

-

Bojarska, A., et al. (2020). "Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents." Future Medicinal Chemistry, 12(5). Link

-

PubChem Compound Summary. "6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid." National Center for Biotechnology Information. Link

Sources

- 1. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine [frontiersin.org]

Application of Morpholinopyrimidines in Cancer Cell Lines: A Technical Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of morpholinopyrimidines in cancer cell lines. This class of compounds has garnered significant attention for its potent and often selective inhibition of key signaling pathways implicated in oncogenesis, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This guide will delve into the mechanism of action, provide detailed protocols for evaluating their efficacy, and present data on representative compounds.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway with Morpholinopyrimidines

The PI3K/Akt/mTOR signaling cascade is a central regulator of a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is one of the most frequent oncogenic events across a wide range of human cancers.[3][4][5] This aberrant activation can stem from mutations in key components of the pathway, such as activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[4] Consequently, the development of inhibitors targeting this pathway has been a major focus of cancer drug discovery.[3][6][7]

Morpholinopyrimidine derivatives have emerged as a promising class of inhibitors targeting this pathway.[1] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors and plays a critical role in binding to the kinase domain.[1] By inhibiting key kinases in this pathway, morpholinopyrimidines can effectively block downstream signaling, leading to the suppression of tumor cell growth and the induction of apoptosis.[8][9][10]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K, Akt, and mTOR in this critical signaling cascade and highlights the points of intervention for morpholinopyrimidine-based inhibitors.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [11]Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment. [12]2. Compound Treatment: Prepare serial dilutions of the morpholinopyrimidine compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [11]5. Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells. [11][13]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [11]Mix thoroughly by gentle pipetting or shaking on an orbital shaker. 7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [11][13]8. Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. [14][15]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the morpholinopyrimidine compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. [16]Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS. [14][15]4. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. [15]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension. [15]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [15]7. Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. [15] * Healthy cells: Annexin V-negative and PI-negative. [15] * Early apoptotic cells: Annexin V-positive and PI-negative. [15] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. [15]

Cell Cycle Analysis

Propidium iodide (PI) staining followed by flow cytometry is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [17]

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. [18]Incubate at 4°C for at least 2 hours (or overnight). [18][19]3. Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. [19]4. Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. [18]The RNase A is crucial to ensure that only DNA is stained. [17]5. Incubation: Incubate for 15-30 minutes at room temperature, protected from light. [18][19]6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. [17]

Western Blotting for Pathway Analysis

Western blotting is an essential technique to confirm the on-target effects of morpholinopyrimidines by assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. [20]

Caption: Workflow for Western blot analysis of PI3K pathway proteins.

Step-by-Step Methodology:

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay. [21]3. SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [22]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6) overnight at 4°C. [21][22]7. Washing: Wash the membrane several times with TBST to remove unbound primary antibodies. [22]8. Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [21]9. Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon treatment with a morpholinopyrimidine indicates pathway inhibition.

Expected Outcomes and Data Interpretation

The application of morpholinopyrimidines to cancer cell lines is expected to yield the following results:

-

Reduced Cell Viability: A dose-dependent decrease in cell viability, allowing for the determination of IC50 values.

-

Induction of Apoptosis: An increase in the percentage of apoptotic cells (Annexin V-positive) as determined by flow cytometry.

-

Cell Cycle Arrest: An accumulation of cells in a specific phase of the cell cycle (often G1), indicating a block in cell cycle progression.

-

Inhibition of PI3K/Akt/mTOR Signaling: A decrease in the phosphorylation of key downstream effectors such as Akt and S6 ribosomal protein, as observed by Western blotting.

These results, when taken together, provide strong evidence for the anti-cancer activity of morpholinopyrimidines and their mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

Morpholinopyrimidines represent a valuable class of compounds for targeting the frequently dysregulated PI3K/Akt/mTOR pathway in cancer. The protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of these inhibitors in various cancer cell line models. A thorough and multi-pronged experimental approach is crucial for advancing our understanding of these compounds and their potential as therapeutic agents.

References

-

Patsnap Synapse. What is Buparlisib used for?. [Link]

-

ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis. [Link]

-

National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

National Center for Biotechnology Information. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem. [Link]

-

Bio-protocol. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. [Link]

-

National Center for Biotechnology Information. Buparlisib in breast cancer - PubMed. [Link]

-

National Center for Biotechnology Information. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. [Link]

-

National Center for Biotechnology Information. Buparlisib | C18H21F3N6O2 | CID 16654980 - PubChem. [Link]

-

Wikipedia. Buparlisib. [Link]

-

Selleck Chemicals. Pictilisib (GDC-0941) | ≥99%(HPLC) | Selleck | PI3K 阻害剤. [Link]

-

National Center for Biotechnology Information. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. [Link]

-

National Center for Biotechnology Information. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

-

National Center for Biotechnology Information. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. [Link]

-

National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

-

National Center for Biotechnology Information. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. [Link]

-

National Center for Biotechnology Information. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

-

National Center for Biotechnology Information. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. [Link]

-

Bentham Science Publisher. Review of PI3K/mTOR Inhibitors Entering Clinical Trials to Treat Triple Negative Breast Cancers. [Link]

-

Springer. PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. [Link]

-

Semantic Scholar. Development of PI3K inhibitors: lessons learned from early clinical trials. [Link]

-

National Center for Biotechnology Information. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. [Link]

-

MDPI. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]

-

YouTube. Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). [Link]

-

YouTube. Anticancer drugs mechanism of action. [Link]

-

National Center for Biotechnology Information. Drug functional remapping: a new promise for tumor immunotherapy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. What is Buparlisib used for? [synapse.patsnap.com]

- 9. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. clyte.tech [clyte.tech]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitation of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid in Plasma via LC-MS/MS

Abstract

This application note details a robust, sensitive, and self-validating LC-MS/MS protocol for the quantification of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (hereafter referred to as 6-MPCA ). As a polar, amphoteric pyrimidine derivative often utilized as a scaffold in kinase inhibitor synthesis (e.g., PI3K/mTOR pathways), 6-MPCA presents unique chromatographic challenges due to its zwitterionic nature. This guide overcomes these issues using a high-strength silica (HSS) column chemistry combined with acidic mobile phases to ensure retention and ionization efficiency. The method is validated against ICH M10 guidelines.[1][2]

Introduction & Chemical Context

The Analyte

6-MPCA is a structural motif commonly found in the metabolic breakdown of pyrimidine-based drugs or used as a starting material for bioactive compounds.

-

Chemical Formula: C9H11N3O3[3]

-

Molecular Weight: 209.20 g/mol

-

Physicochemical Challenge: The molecule contains a basic morpholine nitrogen (pKa ~8.4) and an acidic carboxylic acid tail (pKa ~3.5). At neutral pH, the molecule exists as a zwitterion, leading to poor retention on standard C18 columns and severe matrix effects near the solvent front.

Method Development Strategy (The "Why")

To achieve high sensitivity (LLOQ < 1.0 ng/mL) and robust chromatography, we employ the following strategies:

-

Polar Retention: Standard C18 columns fail to retain the polar acid moiety. We utilize a C18-SB (Stable Bond) or HSS T3 column technology. These withstand 100% aqueous mobile phases, allowing the analyte to partition into the stationary phase before organic elution.

-

pH Control: We maintain a mobile phase pH of ~2.5 using 0.1% Formic Acid.

-

Effect on Acid: The carboxylic acid (COO-) becomes protonated (COOH), increasing hydrophobicity for retention.

-

Effect on Base: The morpholine nitrogen becomes protonated (NH+), facilitating Positive Mode ESI (ESI+) .

-

-

Internal Standard: A deuterated analog (e.g., 6-MPCA-d8) is preferred. If unavailable, a structural analog like 5-fluorouracil or a commercially available morpholine-pyrimidine derivative with similar logP is required to track ionization suppression.

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Figure 1: Optimized bioanalytical workflow ensuring protein removal and solvent compatibility.

Detailed Protocol

Reagents & Materials

-

Reference Standard: 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (>98% purity).

-

Internal Standard (IS): 6-MPCA-d8 (Custom synthesis) or Carbamazepine (Generic IS if stable isotope unavailable).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[4]

-

Matrix: Drug-free K2EDTA human plasma.

Instrumentation

-

LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Detector: Sciex Triple Quad 6500+ or Thermo Altis TSQ.

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.

Mass Spectrometry Conditions (ESI+)

The method utilizes Multiple Reaction Monitoring (MRM) in positive ion mode. The protonated precursor [M+H]+ is selected.

| Parameter | Setting | Rationale |

| Ionization | ESI Positive | Protonation of morpholine nitrogen. |

| Spray Voltage | 3500 V | Optimal for small molecule ionization. |

| Gas Temp | 350°C | Ensures solvent evaporation for polar mobile phase. |

| Curtain Gas | 35 psi | Prevents optic contamination. |

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanism |

| 6-MPCA | 210.2 | 166.1 | 22 | Quant | Loss of CO₂ (Carboxylic acid characteristic) |

| 6-MPCA | 210.2 | 86.1 | 35 | Qual | Morpholine ring fragment |

| 6-MPCA | 210.2 | 123.1 | 28 | Qual | Loss of Morpholine |

Liquid Chromatography Conditions

To retain the polar analyte, a high-aqueous hold is used at the start.

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | %B | Description |

| 0.00 | 2 | Loading: High aqueous to retain polar acid. |

| 0.50 | 2 | Isocratic hold. |

| 3.00 | 90 | Elution: Ramp to elute analyte. |

| 3.50 | 90 | Wash column. |

| 3.60 | 2 | Return to initial. |

| 5.00 | 2 | Re-equilibration. |

Sample Preparation (Protein Precipitation)

This protocol uses a "Crash & Dilute" strategy. Direct injection of high-organic supernatants often causes peak fronting for polar compounds. We dilute the supernatant with water to match the initial mobile phase conditions.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

-

IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.

-

Precipitation: Add 200 µL of cold Precipitation Solvent (ACN:MeOH 3:1 v/v).

-

Extraction: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean plate. Add 100 µL of HPLC-grade Water (0.1% FA).

-

Why? This reduces the organic content to ~40%, preventing "solvent effect" breakthrough on the HSS T3 column.

-

-

Injection: Inject 2-5 µL onto the LC-MS.

Method Validation (ICH M10 Compliance)

The following parameters must be verified to ensure data integrity, consistent with FDA/ICH M10 guidelines.

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

-

Weighting: 1/x² linear regression.

-

Criteria: Correlation coefficient (r²) > 0.99. Accuracy of standards ±15% (±20% for LLOQ).

Matrix Effect & Recovery

Since 6-MPCA is polar, it elutes early where phospholipids often suppress signal.

-

Assessment: Compare post-extraction spike area vs. neat solution area.

-

Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed (>20%), switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge to isolate the acid.

Stability[7]

-

Freeze-Thaw: 3 cycles at -80°C.

-

Benchtop: 4 hours at room temperature (check for decarboxylation of the acid moiety).

-

Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Peak Fronting | Solvent mismatch. | Ensure the final sample injected contains <50% organic solvent. Increase water dilution step. |

| Low Sensitivity | Ion suppression. | The analyte co-elutes with salts/phospholipids. Use a Divert Valve to send the first 0.4 min to waste. |

| Carryover | Acidic sticking. | Add 0.5% Formic Acid to the needle wash solution (50:50 MeOH:Water). |

| Drifting RT | pH fluctuation. | Ensure Mobile Phase A is fresh. The carboxylic acid retention is highly pH-dependent. |

References

-

ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234346, 6-Morpholin-4-ylpyrimidine-4-carboxylic acid. [Link]

-

Waters Corporation. (n.d.). ACQUITY UPLC HSS T3 Columns: Application Note. [Link]

- Li, W., et al. (2019). Method development for polar compounds: Approaches to overcome retention and matrix effect challenges. Bioanalysis, 11(15). (General grounding for HSS T3 usage).

Sources

- 1. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. 2-(morpholin-4-yl)pyrimidine-5-carboxylic acid - C9H11N3O3 | CSSB00000239390 [chem-space.com]

- 4. mdpi.com [mdpi.com]

- 5. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

Troubleshooting & Optimization

Technical Support Center: Quality Control for 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

[1]

CAS: 114312-07-3 Formula: C₉H₁₁N₃O₃ Molecular Weight: 209.20 g/mol [1]

Introduction: The "Zwitterion" Challenge

Welcome to the technical support hub for 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid . As a researcher, you are likely using this compound as a building block for scaffold synthesis.[2]

The Core Analytical Challenge:

This molecule is amphoteric. It contains a basic morpholine nitrogen (

This guide provides self-validating protocols to overcome these specific physicochemical hurdles.

Module 1: Chromatographic Purity (HPLC & LC-MS)

Troubleshooting Guide: "My peaks are splitting or tailing."

The Issue: You observe broad, tailing peaks or split peaks (doublets) on your chromatogram.

The Cause:

-

Ionization State: At neutral pH, the carboxylic acid is deprotonated (anionic) and the morpholine is protonated (cationic).[2][3] This zwitterionic state interacts unpredictably with the stationary phase silanols.

-

Solvent Mismatch: Injecting a sample dissolved in 100% DMSO into a high-aqueous initial mobile phase causes "solvent breakthrough," leading to split peaks.

The Solution: Acidic Mobile Phase Control You must suppress the ionization of the carboxylic acid to ensure it behaves as a neutral, hydrophobic entity on the column.[2]

Standardized HPLC Protocol

| Parameter | Specification | Rationale |

| Column | C18 (End-capped) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega) | Polar-embedded phases prevent "phase collapse" in high aqueous conditions.[1] |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA (pH ~2) keeps the acid protonated (neutral) and morpholine protonated (cationic), improving peak shape.[1][2] |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of Phase A to prevent baseline drift. |

| Gradient | 5% B to 95% B over 15 min | Starts highly aqueous to retain the polar zwitterion. |

| Detection | UV 254 nm | Pyrimidine ring absorption maximum. |

| Sample Diluent | 50:50 Water:Acetonitrile (if soluble) or 90:10 Water:DMSO | Matches the initial mobile phase to prevent peak splitting.[1][2] |

Workflow Visualization: HPLC Method Logic

Figure 1: Decision logic for optimizing HPLC separation of zwitterionic pyrimidines.

Module 2: Structural Verification (NMR)

FAQ: "I cannot see the carboxylic acid proton in my 1H-NMR."

Q: I ran the NMR in DMSO-d6, but the proton for -COOH (expected ~11-13 ppm) is missing or extremely broad. Is my product hydrolyzed?

A: Not necessarily. This is a common phenomenon with carboxylic acids.

-

Proton Exchange: If your DMSO-d6 is "wet" (contains H₂O), the acidic proton rapidly exchanges with the water, broadening the peak into the baseline.[2]

-

Hydrogen Bonding: The morpholine nitrogen can form intramolecular or intermolecular hydrogen bonds with the carboxylic acid, broadening the signal significantly.[2]

Validation Step:

-

Add D₂O: Add a drop of D₂O to the NMR tube. If the peak was there (broad), it will disappear completely (exchange).[1][2]

-

Use Dry Solvent: Use an ampoule of 99.9% anhydrous DMSO-d6.[1]

-

Carbon NMR: Check 13C-NMR for the carbonyl signal (~165-170 ppm). This is non-exchangeable and definitive.

Solvent Selection Guide

| Solvent | Solubility | Suitability | Notes |

| DMSO-d6 | High | Excellent | Best for routine QC.[1] Residual solvent peak at 2.50 ppm. |

| CDCl₃ | Very Low | Poor | The zwitterionic nature prevents solubility in non-polar chloroform. |

| D₂O + NaOD | High | Good | Converts acid to carboxylate salt. Good for purity, but shifts peaks.[2] |

Module 3: Impurity Profiling

When synthesizing or sourcing this compound, specific impurities are inherent to the manufacturing process (usually nucleophilic substitution of 6-chloropyrimidine-4-carboxylic acid).[1]

Common Impurities Table

| Impurity | Origin | Detection Method | Retention (RP-HPLC) |

| Morpholine | Unreacted Reagent | LC-MS / GC | Elutes in void volume (very polar).[1] |

| 6-Chloropyrimidine-4-carboxylic acid | Starting Material | LC-MS / HPLC | Retains longer than product (Cl is hydrophobic).[1] |

| 6-Hydroxypyrimidine-4-carboxylic acid | Hydrolysis Byproduct | LC-MS | Elutes earlier than product (more polar).[1] |

QC Decision Tree

Figure 2: Step-by-step Quality Control workflow.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 114312-07-3. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Standard reference for NMR solvent peaks).

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. John Wiley & Sons. (Authoritative text on mobile phase pH selection for zwitterions).

Validation & Comparative

Optimizing Kinase Inhibitor Scaffolds: Alternatives to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid

[1]

Executive Summary

6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (CAS: 1143519-24-9) represents a "privileged structure" in medicinal chemistry, particularly in the design of Type I ATP-competitive kinase inhibitors targeting the PI3K/AKT/mTOR pathway.[1] While the pyrimidine ring serves as a robust hinge-binding motif and the morpholine ring improves solubility and hydrogen-bonding capability, this scaffold faces distinct limitations in late-stage lead optimization, specifically regarding oxidative metabolic liability and lipophilic ligand efficiency (LLE) .

This guide objectively compares this reference standard against three scientifically validated alternative strategies: Spirocyclic Bioisosteres , Bridged Morpholines , and Electronic Scaffold Hops .

Part 1: The Reference Standard

6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid[1]

This molecule functions as a core building block.[1][2] The carboxylic acid is typically coupled to an amine to generate the final inhibitor, while the morpholine-pyrimidine core engages the ATP-binding pocket.

-

Mechanism of Action: The pyrimidine nitrogens often form hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K

). The morpholine oxygen projects into the solvent-exposed region or interacts with lysine residues.[1] -

Critical Limitation (The "Metabolic Soft Spot"): The morpholine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4/2D6).

-

Pathway: Hydroxylation at the

-carbon leading to ring-opening or oxidation to a morpholin-3-one (lactam), which renders the molecule inactive or toxic.[1] -

Solubility: While better than phenyl rings, the planarity of the pyrimidine can still lead to crystal packing issues, limiting aqueous solubility.

-

Part 2: Strategic Alternatives

Alternative A: The Spirocyclic Bioisostere

Structure: 6-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)pyrimidine-4-carboxylic acid[1]

-

The Logic: Replacing the monocyclic morpholine with a spirocyclic system (oxetane + azetidine) is a high-impact "scaffold hop."[1]

-

Performance Advantage:

-

Lower Lipophilicity: The spirocycle lowers LogD significantly compared to morpholine, improving the unbound fraction in plasma (

). -

Metabolic Shielding: The strained rings of the spiro system are metabolically robust. They lack the standard

-methylene protons susceptible to facile CYP oxidation found in morpholine.[1] -

Geometry: The vector of the oxygen atom is altered, potentially capturing novel H-bond interactions.

-

Alternative B: The Bridged Morpholine

Structure: 6-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidine-4-carboxylic acid[1]

-

The Logic: Locking the morpholine ring into a specific conformation (boat/chair) using a methylene bridge.

-

Performance Advantage:

-

Entropy Reduction: By pre-organizing the ligand conformation, the entropic penalty upon binding to the kinase is reduced, theoretically improving potency (

). -

Selectivity: The added bulk of the bridge can clash with non-conserved residues in off-target kinases, improving the selectivity profile (e.g., sparing mTOR when targeting PI3K).

-

Alternative C: The Pyridine Scaffold Hop

Structure: 6-(Morpholin-4-yl)pyridine-2-carboxylic acid[1]

-

The Logic: Replacing the pyrimidine core with a pyridine.[1]

-

Performance Advantage:

-

H-Bond Donor/Acceptor Modulation: Pyrimidine has two nitrogen acceptors; pyridine has one.[1] If one nitrogen causes electrostatic repulsion in the binding pocket, switching to pyridine can rescue potency.

-

Solubility Tuning: Pyridines are generally more basic (

~5.[1]2) than pyrimidines (

-

Part 3: Comparative Data Analysis